molecular formula C13H14O4 B14640944 4-Hydroxy-2-[hydroxy(phenyl)methyl]-2,5-dimethylfuran-3(2H)-one CAS No. 51994-12-8

4-Hydroxy-2-[hydroxy(phenyl)methyl]-2,5-dimethylfuran-3(2H)-one

Cat. No.: B14640944
CAS No.: 51994-12-8
M. Wt: 234.25 g/mol
InChI Key: XSODTTAEVPUKEA-UHFFFAOYSA-N
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Description

4-Hydroxy-2-[hydroxy(phenyl)methyl]-2,5-dimethylfuran-3(2H)-one is a complex organic compound with a unique structure that includes a furan ring substituted with hydroxy and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2-[hydroxy(phenyl)methyl]-2,5-dimethylfuran-3(2H)-one can be achieved through several methods. One common approach involves the reaction of 2,5-dimethylfuran with phenylacetaldehyde in the presence of a base, followed by oxidation to introduce the hydroxy group. The reaction conditions typically include a solvent such as ethanol and a catalyst like sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of biocatalysts and green chemistry principles can also be explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2-[hydroxy(phenyl)methyl]-2,5-dimethylfuran-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions often involve solvents such as dichloromethane or ethanol and may require specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl or furan rings .

Scientific Research Applications

4-Hydroxy-2-[hydroxy(phenyl)methyl]-2,5-dimethylfuran-3(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism by which 4-Hydroxy-2-[hydroxy(phenyl)methyl]-2,5-dimethylfuran-3(2H)-one exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with receptors in biological systems. The exact pathways can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-2-[hydroxy(phenyl)methyl]-2,5-dimethylfuran-3(2H)-one is unique due to its specific combination of functional groups and the furan ring structure.

Properties

CAS No.

51994-12-8

Molecular Formula

C13H14O4

Molecular Weight

234.25 g/mol

IUPAC Name

4-hydroxy-2-[hydroxy(phenyl)methyl]-2,5-dimethylfuran-3-one

InChI

InChI=1S/C13H14O4/c1-8-10(14)12(16)13(2,17-8)11(15)9-6-4-3-5-7-9/h3-7,11,14-15H,1-2H3

InChI Key

XSODTTAEVPUKEA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C(O1)(C)C(C2=CC=CC=C2)O)O

Origin of Product

United States

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